Bisphenol B-d8
Description
Contextualizing Bisphenols and Their Analogues in Environmental and Analytical Sciences
Bisphenols are a class of synthetic organic compounds characterized by two hydroxyphenyl groups. A prominent member of this family is Bisphenol A (BPA), extensively used in the manufacturing of polycarbonate plastics and epoxy resins. sgsaxys.combcp-instruments.com These materials are ubiquitous, finding applications in food and beverage packaging, medical devices, and thermal paper receipts. sgsaxys.com
Concerns over the potential for BPA to act as an endocrine disruptor have led to its gradual phasing out and replacement with other bisphenol analogues, such as Bisphenol B (BPB), Bisphenol F (BPF), and Bisphenol S (BPS). sgsaxys.combesjournal.com Consequently, the occurrence, environmental fate, and toxicological profiles of these analogues are areas of active and ongoing scientific investigation. sgsaxys.com The analysis of these compounds in various matrices, including water, soil, and biological samples like urine and blood, is a critical component of environmental monitoring and human biomonitoring studies. sgsaxys.comasianpubs.orgmdpi.com
Significance of Deuterated Compounds in Chemical and Environmental Studies
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. scielo.org.mx This isotopic substitution results in a molecule with a slightly greater mass but nearly identical chemical properties to its non-deuterated counterpart. The key difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can influence reaction rates—a phenomenon known as the kinetic isotope effect. scielo.org.mx
In analytical chemistry, deuterated compounds are invaluable for several reasons:
Internal Standards in Mass Spectrometry: They are widely used as internal standards in mass spectrometry-based analytical methods. scielo.org.mxthalesnano.com By adding a known quantity of a deuterated standard to a sample, analysts can accurately quantify the corresponding non-deuterated analyte, as the standard and analyte exhibit similar behavior during sample preparation and analysis. thalesnano.comclearsynth.com
Tracing Metabolic Pathways: Deuterium labeling allows researchers to track the absorption, distribution, metabolism, and excretion of compounds within biological systems. simsonpharma.com
Elucidating Reaction Mechanisms: By selectively replacing hydrogen with deuterium, chemists can gain insights into the step-by-step processes of chemical reactions. thalesnano.com
Improving NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are used to avoid interference from the solvent's hydrogen atoms, enabling clearer analysis of the sample. tcichemicals.com
Role of Bisphenol B-d8 as a Stable Isotope-Labeled Reference Standard
This compound is the isotopically labeled analogue of Bisphenol B, where eight hydrogen atoms on the phenyl rings have been replaced with deuterium atoms. cymitquimica.comlgcstandards.com Its primary and most critical application in chemical research is as a stable isotope-labeled internal standard for the quantification of Bisphenol B and other related bisphenols in various environmental and biological samples. iteh.ai
The use of this compound is central to a technique known as isotope dilution mass spectrometry (IDMS). This method is considered a gold standard for quantitative analysis due to its high precision and accuracy. In a typical IDMS workflow for bisphenol analysis, a known amount of this compound is added to the sample at the beginning of the analytical process. The sample then undergoes extraction, cleanup, and analysis, commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). sgsaxys.comdphen1.comuzh.ch
Because this compound and the native Bisphenol B have nearly identical chemical and physical properties, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. clearsynth.com The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass-to-charge ratio. thalesnano.com By measuring the ratio of the native analyte to the deuterated standard, an accurate concentration of the analyte in the original sample can be determined, effectively correcting for matrix effects and variations in instrument response. clearsynth.com
Overview of Research Trajectories for this compound
The application of this compound is intrinsically linked to research on bisphenols. Current and future research trajectories involving this deuterated standard are focused on several key areas:
Method Development and Validation: There is ongoing research to develop and validate increasingly sensitive and robust analytical methods for the detection of a wide range of bisphenols in complex matrices. dphen1.comresearchgate.net this compound plays a crucial role in ensuring the accuracy and reliability of these methods, particularly for quantifying trace levels of Bisphenol B. dphen1.comdphen1.com
Environmental Monitoring: As concerns about the environmental presence of BPA substitutes grow, this compound is essential for large-scale monitoring studies of water bodies, soil, and indoor air to assess the extent of contamination with Bisphenol B. sgsaxys.comnih.gov
Human Biomonitoring: this compound is critical for accurately measuring levels of Bisphenol B in human samples such as urine, blood, and breast milk. asianpubs.orgmdpi.com These studies are vital for assessing human exposure levels and understanding the pharmacokinetics of Bisphenol B.
Food Safety: Research is actively being conducted to investigate the migration of bisphenols from food contact materials into foodstuffs. nih.gov Isotope dilution methods using standards like this compound provide the high-quality data needed for risk assessment and regulatory purposes. nih.gov
Properties
Molecular Formula |
C₁₆H₁₀D₈O₂ |
|---|---|
Molecular Weight |
250.36 |
Synonyms |
4,4’-(1-Methylpropylidene)bisphenol-d8; 4,4’-sec-Butylidenediphenol-d8; 2,2-Bis(p-hydroxyphenyl)butane-d8; 4,4’-Dihydroxy-2,2-diphenylbutane-d8; 4,4’-sec-Butylidenediphenol-d8; Bis(4-hydroxyphenyl)methylethylmethane-d8; 2,2-bis(4-hydroxyphenyl)butane |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling for Bisphenol B D8
Strategies for Deuterium (B1214612) Incorporation into Bisphenol B Structure
The synthesis of Bisphenol B-d8 involves the specific incorporation of deuterium atoms onto the aromatic rings of the Bisphenol B molecule. This can be achieved through two primary strategies: building the molecule from already deuterated precursors or by exchanging hydrogen for deuterium on the fully formed Bisphenol B molecule.
Deuteration during Phenol (B47542) Alkylation Reactions
The standard industrial synthesis of bisphenols involves the acid-catalyzed condensation (alkylation) of a phenol with a ketone. diva-portal.orggoogle.com For Bisphenol B, this reaction is between phenol and 2-butanone. A direct and efficient method to synthesize this compound is to adapt this procedure using a deuterated starting material.
The most common approach is to use phenol-d6 (where the five ring hydrogens and the hydroxyl hydrogen are deuterated) or phenol-d5 (where only the ring hydrogens are deuterated) as the nucleophile. The reaction, typically a Friedel-Crafts alkylation, proceeds by reacting two equivalents of the deuterated phenol with one equivalent of 2-butanone in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonated polystyrene resin. diva-portal.orggoogle.com The electrophilic substitution occurs preferentially at the para-position of the phenol ring, yielding the desired 4,4'-(1-methylpropylidene)bisphenol-d8. This "bottom-up" approach ensures that the deuterium labels are incorporated into the stable, non-exchangeable positions of the aromatic rings from the outset. acanthusresearch.com
Post-Synthetic Deuterium Exchange Techniques
An alternative strategy is to introduce the deuterium labels after the unlabeled Bisphenol B molecule has been synthesized. This is accomplished through hydrogen-deuterium (H-D) exchange reactions. The aromatic protons on the phenol rings of Bisphenol B are activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl groups.
This exchange can be facilitated by heating Bisphenol B in a deuterium-rich medium, such as deuterium oxide (D₂O), in the presence of an acid catalyst. researchgate.netnih.gov Catalysts like deuterated sulfuric acid (D₂SO₄), deuterium chloride (DCl), or solid acid catalysts like polymer-supported resins can be employed to promote the reaction. researchgate.netstackexchange.com The reaction mechanism involves the electrophilic attack of a deuteron (D⁺) on the electron-rich ortho and para positions of the phenol rings, temporarily forming a carbocation intermediate, followed by the loss of a proton (H⁺) to restore aromaticity. nih.gov Repeated exchange cycles can be used to achieve a high level of deuterium incorporation. This method is particularly useful for labeling existing batches of the unlabeled compound.
Spectroscopic Characterization for Isotopic Purity and Structural Confirmation of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification
NMR spectroscopy is a primary tool for both structural confirmation and isotopic analysis. A combination of proton (¹H NMR) and deuterium (²H NMR) spectroscopy provides comprehensive information.
In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the aromatic protons (typically found in the 6.5-7.5 ppm range for bisphenols) will be significantly diminished or entirely absent. magritek.com The remaining signals for the ethyl and methyl groups on the bridging carbon will be present.
Conversely, the ²H NMR spectrum will show distinct signals in the aromatic region, confirming the presence and location of the deuterium labels. wikipedia.orgblogspot.com Since the chemical shift ranges for ¹H and ²H are nearly identical, the peaks in the ²H NMR spectrum will appear at the same chemical shifts where the proton signals disappeared. illinois.edu The relative integration of signals in both ¹H and ²H NMR spectra can be used to quantify the isotopic enrichment, or the percentage of deuterium incorporation at the specified positions. sigmaaldrich.com
| Nucleus | Compound | Expected Chemical Shift (ppm) | Expected Signal | Comment |
|---|---|---|---|---|
| ¹H NMR | Bisphenol B | ~ 6.7 - 7.1 | Present | Signals for 8 aromatic protons. |
| This compound | ~ 6.7 - 7.1 | Absent / Greatly Reduced | Confirms H-D exchange on aromatic rings. | |
| ²H NMR | Bisphenol B | ~ 6.7 - 7.1 | Absent (at natural abundance) | Natural abundance of ²H is very low (~0.016%). wikipedia.org |
| This compound | ~ 6.7 - 7.1 | Present | Confirms presence and location of deuterium labels. magritek.com |
High-Resolution Mass Spectrometry for Isotopic Abundance Verification
High-resolution mass spectrometry (HRMS) is another essential technique for verifying the isotopic composition of this compound. proquest.com It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation of various isotopologues (molecules that differ only in their isotopic composition).
The unlabeled Bisphenol B has a monoisotopic mass of 242.1307 Da. With the replacement of eight hydrogen atoms (1.0078 Da each) with eight deuterium atoms (2.0141 Da each), the theoretical monoisotopic mass of this compound increases to 250.1809 Da. HRMS can confirm this mass with high accuracy. dphen1.com
Furthermore, by examining the distribution of the molecular ion peaks, the isotopic purity can be accurately determined. researchgate.net A perfectly pure, 100% enriched this compound sample would show a single peak at m/z 250.1809 (for the [M-H]⁻ ion, this would be 249.1736). In practice, the synthesis results in a distribution of isotopologues (d8, d7, d6, etc.). HRMS can resolve these different species, and their relative peak intensities are used to calculate the isotopic enrichment. almacgroup.comnih.gov
| Isotopologue | Description | Theoretical Monoisotopic Mass (Da) | Example Relative Abundance (%) |
|---|---|---|---|
| d8 | Fully deuterated | 250.1809 | 98.5 |
| d7 | Contains 7 Deuterium, 1 Hydrogen | 249.1746 | 1.2 |
| d6 | Contains 6 Deuterium, 2 Hydrogen | 248.1683 | 0.2 |
| d0 | Unlabeled Bisphenol B | 242.1307 | <0.1 |
Purity Assessment Protocols for this compound Reference Materials
For this compound to be used as a reliable reference material or internal standard, its purity must be thoroughly established. This involves assessing both its chemical purity and its isotopic purity. researchgate.net
Chemical Purity Determination: This assessment determines the percentage of the material that is the chemical compound of interest (Bisphenol B, regardless of its isotopic composition) and quantifies any chemical impurities. The primary technique for this is High-Performance Liquid Chromatography (HPLC), often with UV or mass spectrometric detection (LC-MS). A high-purity standard is injected, and the area of the main peak is compared to the total area of all peaks in the chromatogram. A reference material should have a very high chemical purity, often exceeding 98% or 99%. canada.canih.gov
Isotopic Purity (Enrichment) Determination: As detailed in section 2.2, this involves quantifying the degree of deuterium incorporation. It is a separate measurement from chemical purity. A combination of NMR and HRMS is used to determine the percentage of the target molecule that is the desired d8 isotopologue relative to other isotopologues (d7, d6, etc.) and the unlabeled compound. researchgate.netalmacgroup.com
Residual Solvent and Water Content Analysis: The presence of residual solvents from the synthesis and purification process is typically assessed using Gas Chromatography (GC) with a headspace analyzer. The water content can be determined by Karl Fischer titration. These values are important for accurately determining the concentration of solutions prepared from the solid reference material.
A comprehensive Certificate of Analysis for a this compound reference material will report values for each of these purity aspects separately, providing the end-user with a complete characterization of the standard.
Advanced Analytical Methodologies for Quantification Utilizing Bisphenol B D8
Development of Chromatographic Separation Techniques
Effective quantification begins with the chromatographic separation of the target analyte from other matrix components and structurally similar bisphenol analogues. Both liquid and gas chromatography are widely employed for this purpose, each with specific methodologies tailored to the physicochemical properties of bisphenols.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common technique for analyzing bisphenols due to its high sensitivity and applicability without the need for chemical derivatization. dphen1.com The separation of BPB and its analogues is typically achieved using reversed-phase chromatography.
Methodologies often involve columns with different stationary phases to achieve optimal separation based on the specific mixture of bisphenols being analyzed. Common column choices include C18, phenyl, and biphenyl phases. researchgate.netsci-hub.boxresearchgate.net Gradient elution is standard practice, where the mobile phase composition is altered during the analytical run to effectively separate compounds with a range of polarities. sci-hub.box A typical mobile phase system consists of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency. dphen1.com The ability to resolve numerous bisphenol analogues, including BPB, within a single, rapid analysis is a key advantage of modern LC methods. researchgate.net
Table 1: Examples of Liquid Chromatography Methodologies for Bisphenol Separation
| Stationary Phase | Column Dimensions | Mobile Phase | Elution Type | Typical Run Time | Reference |
|---|---|---|---|---|---|
| C18 Core-Shell | 100 mm x 2.1 mm, 1.7 µm | Water/Methanol | Gradient | ~15 min | researchgate.net |
| Phenyl | 100 mm x 2.1 mm, 1.6 µm | Water/Methanol | Gradient | ~10 min | sci-hub.box |
| Biphenyl | 50 mm x 2.1 mm, 1.8 µm | Water/Acetonitrile | Gradient | ~8 min | researchgate.net |
| Fusion-RP | 50 mm x 2 mm, 4 µm | Water/Methanol with Formic Acid | Gradient | ~7 min | dphen1.com |
Gas chromatography (GC) coupled with mass spectrometry (GC-MS or GC-MS/MS) offers high chromatographic resolution and is a powerful tool for bisphenol analysis. nih.govnih.gov However, due to the polar nature and low volatility of bisphenols, a chemical derivatization step is mandatory prior to GC analysis. researchgate.netthermofisher.com
The most common derivatization technique is silylation, where the polar hydroxyl groups of the bisphenols are replaced with nonpolar trimethylsilyl (TMS) groups. thermofisher.com This is typically achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net The resulting TMS-ether derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. The separation is generally performed on low-polarity capillary columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or Rxi-5MS), using helium as the carrier gas. nih.govthermofisher.com
Table 2: Common Parameters for Gas Chromatography Methodologies
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Required to increase volatility; silylation with BSTFA is common. | researchgate.netthermofisher.com |
| Column Type | Fused-silica capillary columns with nonpolar stationary phases (e.g., 5% phenyl polysiloxane). | nih.gov |
| Carrier Gas | Helium is typically used. | nih.gov |
| Detection | Mass Spectrometry (MS or MS/MS). | nih.gov |
Mass Spectrometric Detection and Quantification Principles
Mass spectrometry is the definitive technique for the detection and quantification of Bisphenol B, with tandem mass spectrometry (MS/MS) providing exceptional selectivity and sensitivity. The use of Bisphenol B-d8 as an internal standard is integral to achieving high accuracy and precision.
For analyses involving liquid chromatography, Electrospray Ionization (ESI) is the most widely used ionization source for bisphenols. ESI is a soft ionization technique that is highly effective for polar molecules like bisphenols. It is typically operated in the negative ion mode for this class of compounds. In negative ESI, the phenolic hydroxyl groups are readily deprotonated, forming abundant [M-H]⁻ precursor ions. These ions are then isolated in the first quadrupole of the mass spectrometer for subsequent fragmentation and analysis. While Atmospheric Pressure Chemical Ionization (APCI) can also be used, ESI generally provides better sensitivity for bisphenols and is more commonly reported in the literature.
In GC-MS methodologies, Electron Ionization (EI) is the standard ionization technique. The derivatized bisphenols (e.g., TMS-ethers) enter the ion source from the GC column, where they are bombarded with high-energy electrons (typically 70 eV). This process causes not only ionization but also extensive and reproducible fragmentation. The resulting mass spectrum contains a pattern of fragment ions that is characteristic of the parent molecule, acting as a chemical fingerprint for identification. While the molecular ion may be weak or absent, key fragments are used for quantification. thermofisher.com Chemical Ionization (CI) is a softer ionization technique that can be used as an alternative to produce more abundant molecular ions, but EI is more common for structural confirmation and library matching.
Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification. In an MRM experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of BPB or BPB-d8) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and a specific, characteristic product ion is then selected in the third mass analyzer (Q3) for detection. This precursor-to-product ion transition is a highly specific property of the analyte.
For Bisphenol B, the deprotonated molecule ([M-H]⁻) with a mass-to-charge ratio (m/z) of 241 is selected as the precursor ion. Common fragmentation pathways in the collision cell include the loss of a methyl group (CH₃) or an ethyl group (C₂H₅) from the central sec-butyl bridge. researchgate.net
For the internal standard this compound, the precursor ion is shifted by +8 mass units to m/z 249, reflecting the replacement of eight hydrogen atoms with eight deuterium (B1214612) atoms on the phenyl rings. As the fragmentation typically occurs at the non-deuterated alkyl bridge, the resulting product ions are also shifted by +8 mass units relative to their unlabeled counterparts. This mass difference allows the instrument to monitor both the analyte and the internal standard simultaneously and independently.
Table 3: Representative Multiple Reaction Monitoring (MRM) Transitions for Bisphenol B and this compound (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |
|---|---|---|---|---|
| Bisphenol B | 241.3 | 212.4 | 211.3 | researchgate.net |
| This compound | 249.3 | 220.4 | 219.3 | Inferred |
Application of Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry is a premier analytical technique for achieving the highest metrological quality in quantitative analysis. The use of this compound as an internal standard is central to the successful application of SIDMS for the determination of BPB.
The fundamental principle of SIDMS involves adding a known quantity of an isotopically labeled version of the analyte, in this case, this compound, to the sample at the beginning of the analytical process. nih.govresearchgate.net This labeled compound, often referred to as the internal standard, is chemically identical to the native analyte (Bisphenol B) but has a different mass due to the incorporation of heavy isotopes like deuterium. medchemexpress.com
Because the labeled standard and the native analyte exhibit nearly identical chemical and physical behavior, they are affected proportionally by any variations during sample preparation, extraction, and analysis. This includes losses during transfer, incomplete derivatization, and fluctuations in instrument response (e.g., ionization suppression or enhancement in the mass spectrometer). researchgate.net By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, these variations are effectively cancelled out. This ratiometric measurement corrects for potential errors, leading to a significant improvement in the accuracy and precision of the final concentration determination compared to other quantification methods. nih.gov
In SIDMS, quantification is achieved by creating a calibration curve. This is done by preparing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of the native analyte (Bisphenol B).
The calibration curve is constructed by plotting the ratio of the instrument response (e.g., peak area) of the native analyte to the response of the internal standard against the concentration of the native analyte. The resulting linear relationship is then used to determine the concentration of Bisphenol B in an unknown sample, which has been spiked with the same fixed amount of this compound. The response ratio measured in the sample is used to calculate the analyte concentration from the calibration curve. This process ensures that any variability during the analytical run affects both the calibrants and the unknown samples equally, maintaining the integrity of the quantification.
Table 1: Example Calibration Data for Bisphenol B using this compound as an Internal Standard
| Bisphenol B Concentration (ng/mL) | This compound Concentration (ng/mL) | Response Ratio (Analyte/Internal Standard) |
|---|---|---|
| 0.1 | 5.0 | 0.021 |
| 0.5 | 5.0 | 0.105 |
| 1.0 | 5.0 | 0.209 |
| 5.0 | 5.0 | 1.045 |
| 10.0 | 5.0 | 2.110 |
| 25.0 | 5.0 | 5.235 |
This is a representative data table illustrating the linear relationship expected when constructing a calibration curve.
Matrix effects are a significant challenge in mass spectrometry, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement. researchgate.netnih.gov This can result in inaccurate quantification. Complex matrices such as wastewater, sediment, and biological tissues are particularly prone to these effects.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. Since this compound co-elutes with the native Bisphenol B and has the same physicochemical properties, it experiences the same degree of signal suppression or enhancement. nih.gov Therefore, the ratio of the signals remains constant, irrespective of the matrix-induced variations. This co-elution behavior ensures that the quantification remains accurate even in the presence of significant matrix interference, which might otherwise compromise the results. nih.gov
Sample Preparation and Extraction Protocols for Environmental and Research Matrices
Effective sample preparation is crucial for isolating Bisphenol B from the sample matrix and concentrating it to levels detectable by analytical instruments. The addition of this compound at the very beginning of this process allows for the correction of any analyte losses that occur during these multi-step procedures.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. researchgate.net It involves passing the sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a suitable solvent. The choice of sorbent is critical for achieving high recovery. For bisphenols, polymeric reversed-phase sorbents are common. nih.govresearchgate.net
A typical SPE protocol involving this compound would proceed as follows:
Spiking: A known amount of this compound is added to the aqueous sample (e.g., surface water, wastewater effluent).
Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by water, to activate the sorbent.
Loading: The spiked sample is passed through the cartridge, where both Bisphenol B and this compound are retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds.
Elution: The retained analytes (Bisphenol B and this compound) are eluted from the cartridge with a strong organic solvent, such as methanol or acetonitrile. dphen1.com
Analysis: The eluate is then concentrated and analyzed by LC-MS/MS.
The recovery of the internal standard, this compound, provides a direct measure of the efficiency of the entire extraction process, allowing for accurate correction of the native analyte concentration.
Table 2: Representative SPE Performance Data for Bisphenol Analysis in Water Samples
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|---|---|
| Bisphenol B | Surface Water | Polymeric Reversed-Phase | 92 - 105 | < 8 |
| Bisphenol B | Wastewater | Polymeric Reversed-Phase | 87 - 101 | < 10 |
| Bisphenol A | River Water | Molecularly Imprinted Polymer | 99.3 | 14.3 |
Data are compiled from various studies on bisphenol analysis to represent typical performance. dphen1.comnih.gov
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
In the context of Bisphenol B analysis, an LLE protocol would involve:
Spiking: The aqueous sample is first spiked with a known amount of this compound.
Extraction: An immiscible organic solvent (e.g., dichloromethane) is added to the sample, and the mixture is shaken vigorously. oup.com Bisphenol B and this compound, being organic compounds, partition from the aqueous phase into the organic solvent.
Phase Separation: The two liquid phases are allowed to separate, and the organic layer containing the analytes is collected. This step may be repeated to improve extraction efficiency.
Drying and Concentration: The collected organic extract is dried (e.g., with anhydrous sodium sulfate) and then evaporated to a small volume.
Analysis: The concentrated extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
As with SPE, the recovery of this compound is used to correct for any analyte loss during the extraction and concentration steps, ensuring the final reported concentration of Bisphenol B is accurate.
Microextraction Approaches (e.g., Solid-Phase Microextraction, Dispersive Liquid-Liquid Microextraction)
Microextraction techniques have gained prominence in analytical chemistry due to their efficiency, reduced solvent consumption, and high enrichment factors. The integration of this compound as an internal standard in these methods is crucial for achieving reliable quantification.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. The analytes adsorb to the fiber and are subsequently desorbed into the analytical instrument, typically a gas chromatograph-mass spectrometer (GC-MS). In the analysis of bisphenols, this compound is added to the sample at a known concentration prior to extraction. As this compound has physicochemical properties nearly identical to the native Bisphenol B, it undergoes the extraction and desorption process in the same manner. Any analyte loss during these steps will affect both the native compound and the deuterated standard equally. The ratio of the native analyte response to the internal standard response is used for quantification, thereby compensating for any variability in the extraction efficiency.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on the ternary component solvent system. A mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. The large surface area between the fine droplets of the extraction solvent and the aqueous sample facilitates the rapid transfer of analytes. After centrifugation, the sedimented phase containing the concentrated analytes is collected and analyzed.
In the context of Bisphenol B analysis, this compound is added to the sample at the beginning of the procedure. A study on the simultaneous determination of Bisphenol A (BPA) and Bisphenol B (BPB) in beverages and infant formula utilized a DLLME method coupled with heart-cutting multidimensional gas chromatography-mass spectrometry. The optimized procedure involved the injection of a mixture of tetrachloroethylene (extractant), acetonitrile (dispersant), and acetic anhydride for in-situ derivatization dphen1.com. The use of a deuterated internal standard like this compound in such a method would correct for variations in extraction volume, derivatization yield, and injection volume, leading to improved accuracy and precision of the results.
A typical DLLME procedure for bisphenol analysis involves the following steps:
An aliquot of the sample is placed in a conical tube.
A known amount of this compound internal standard solution is added.
A mixture of a disperser solvent (e.g., acetonitrile, methanol) and an extraction solvent (e.g., tetrachloroethylene, chloroform) is rapidly injected into the sample.
The mixture is centrifuged to separate the phases.
The sedimented phase is collected for analysis.
The efficiency of DLLME can be influenced by several factors, including the type and volume of the extraction and disperser solvents, pH of the sample, and salt addition. The use of an internal standard like this compound is critical to compensate for any variations in these parameters that might affect the extraction recovery of the target analyte.
Derivatization Strategies for Enhanced Chromatographic Performance
For the analysis of bisphenols by gas chromatography (GC), a derivatization step is often necessary to improve their volatility and thermal stability, leading to better chromatographic peak shapes and increased sensitivity. Common derivatization reagents for bisphenols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acetylating agents like acetic anhydride.
When employing a derivatization strategy, the use of a deuterated internal standard such as this compound is highly advantageous. Since the derivatization reaction kinetics are virtually identical for the native analyte and its deuterated counterpart, any inconsistencies in the derivatization yield will affect both compounds proportionally. This allows for accurate correction of derivatization inefficiencies.
For instance, in a study on the quantification of various bisphenols, derivatization with BSTFA containing 1% trimethylchlorosilane (TMCS) was performed before GC-MS analysis. The reaction was carried out at 70°C for 30 minutes researchgate.net. If this compound were used as an internal standard in such a procedure, it would be derivatized alongside the native Bisphenol B, and the ratio of their derivatized products would be used for quantification, thus minimizing errors associated with the derivatization step.
The derivatization process typically involves:
Evaporation of the sample extract to dryness.
Addition of the derivatization reagent (and a catalyst if needed).
Heating the mixture for a specific time to ensure complete reaction.
Analysis of the derivatized sample by GC-MS.
Method Validation and Quality Assurance in this compound Applications
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The use of this compound as an internal standard plays a significant role in achieving a robust and reliable validated method.
Assessment of Linearity, Sensitivity, and Selectivity
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. When using this compound as an internal standard, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This approach helps to correct for variations in injection volume and instrument response, often resulting in a wider linear range and better correlation coefficients (R²) compared to external standard calibration semanticscholar.org. For bisphenol analysis, linearity is typically evaluated over a range relevant to expected sample concentrations, and an R² value greater than 0.99 is generally considered acceptable dphen1.com.
Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often reflected by the slope of the calibration curve. While the internal standard does not directly increase the instrument's signal, it improves the precision of the measurements, which in turn enhances the reliability of detecting small changes in concentration.
Selectivity: Selectivity refers to the ability of the method to measure the analyte of interest without interference from other components in the sample matrix (e.g., other bisphenols, plasticizers). The use of mass spectrometry (MS) provides high selectivity by monitoring specific precursor and product ions for both the analyte and this compound. The distinct mass-to-charge ratio of the deuterated internal standard ensures that it does not interfere with the quantification of the native analyte and can be used to confirm the absence of isobaric interferences at the retention time of the analyte.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy mdpi.com.
The use of this compound as an internal standard contributes to lower and more reliable LODs and LOQs. By reducing the variability in the analytical measurements, the signal-to-noise ratio at low concentrations is improved, allowing for more confident detection and quantification of trace levels of Bisphenol B. For instance, in a method for the simultaneous determination of BPA and BPB in beverages, LODs were in the low ng/L range dphen1.com. While specific LOD and LOQ values for methods using this compound are not widely published, they are expected to be comparable to those achieved with other deuterated bisphenol internal standards, which are often in the sub-ng/mL to pg/mL range depending on the matrix and instrumentation.
The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve or by assessing the signal-to-noise ratio.
Inter-Laboratory Comparison Studies for Analytical Method Robustness
Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the robustness and reproducibility of an analytical method across different laboratories. In these studies, identical samples are analyzed by multiple laboratories, and the results are compared to a reference value. The use of a common internal standard, such as this compound, is a critical component of such studies as it helps to minimize inter-laboratory variability arising from differences in equipment, reagents, and minor procedural variations.
While no specific inter-laboratory studies focusing solely on this compound were found in the reviewed literature, studies on other bisphenols like BPA and Bisphenol S (BPS) have demonstrated the importance of standardized methods and the use of internal standards to achieve comparable results among participating laboratories. The successful development and validation of methods incorporating this compound would be a prerequisite for its inclusion in future inter-laboratory comparisons to establish a harmonized and robust analytical approach for the quantification of Bisphenol B.
Environmental Transport and Transformation Research Employing Bisphenol B D8 As a Tracer
Elucidating Environmental Occurrence and Distribution Patterns of Bisphenol B
The structural similarity of Bisphenol B to the more notorious Bisphenol A (BPA) has led to its use as a substitute in manufacturing, raising concerns about its release into and persistence in the environment. nih.gov The use of BPB-d8 is fundamental to analytical methods developed to monitor its presence across various environmental compartments.
Bisphenol B enters aquatic systems through various pathways, including industrial discharge, wastewater treatment plant (WWTP) effluents, and leachate from landfills. nih.gov Monitoring its concentration in surface waters, such as rivers and lakes, as well as in groundwater and WWTP outputs, is crucial for assessing potential ecological exposure.
Research studies have detected BPB in various aquatic environments. For instance, concentrations of bisphenols have been identified in surface waters across Europe and Asia. nih.gov In a study of rivers in Tokyo, BPA, a related compound, was detected at median concentrations of 11.0 ng/L, with its presence attributed to industrial and domestic sources. jst.go.jp The accurate quantification in these studies often relies on sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the use of a deuterated internal standard like BPB-d8 is essential to compensate for matrix effects and ensure data accuracy. hibiscuspublisher.com The biodegradation of BPB in river water has been noted as minimal in some studies, suggesting a potential for persistence in these environments. mdpi.com
| Location/Type | Compound | Concentration Range | Reference Study Context |
|---|---|---|---|
| European Surface Waters (Spain) | BPA | 87–126 ng/L | General surface water monitoring nih.gov |
| European Surface Waters (Germany) | BPA | 28–560 ng/L | General surface water monitoring nih.gov |
| Han River, Seoul | Total Bisphenols | Up to 241 ng/L | Wastewater impact assessment nih.gov |
| Tokyo Rivers | BPA | Median 11.0 ng/L | Long-term urban river monitoring jst.go.jp |
| Polish Wastewaters | BPA | 16–1465 ng/L | Wastewater treatment plant analysis nih.gov |
Due to their chemical properties, bisphenols can adsorb onto particulate matter in the water column and accumulate in sediments and soils. researchgate.net This makes these matrices significant sinks for contamination. BPB-d8 is employed in analytical methods designed to extract and quantify BPB from these complex solid samples. A method combining accelerated solvent extraction and solid-phase extraction with ultra-performance liquid chromatography-tandem mass spectrometry was developed for the detection of seven bisphenols, including BPB, in sediments. nih.gov In that study, the limits of detection for the bisphenols ranged from 0.01 to 0.3 ng/g. nih.gov
Studies have confirmed the presence of various bisphenols in soil and sediment. For example, in soil from e-waste dismantling facilities, total bisphenol concentrations reached up to 47,165 ng/g, significantly higher than in surrounding areas. nih.gov Another study detected BPA, BPF, BPS, and BPAF in the sediments of Luoma Lake in China, demonstrating the widespread nature of this contamination. nih.gov The use of BPB-d8 as an internal standard in the analytical workflow is crucial for achieving the high recovery rates (e.g., 74.9% to 102.8%) and precision needed for reliable environmental assessment. nih.gov
| Matrix | Location | Compound | Concentration Range |
|---|---|---|---|
| Soil | E-waste dismantling facilities | ΣBPs | 962–47,165 ng/g nih.gov |
| Soil | Surrounding areas of e-waste facilities | ΣBPs | 10.3–7751 ng/g nih.gov |
| Sediment | Luoma Lake, China | BPA | 11.9–38.0 ng/g nih.gov |
| Sediment | Luoma Lake, China | BPF | 11.0–27.3 ng/g nih.gov |
While less volatile than other organic pollutants, bisphenols can be associated with particulate matter and undergo atmospheric transport. Understanding these pathways is important for assessing long-range environmental contamination. Stable isotope tracers provide a powerful means to examine the atmospheric transport and air-earth exchange rates of persistent organic pollutants. nih.gov
Tracer-release experiments using isotopically labeled compounds can elucidate transport mechanisms. nih.gov For example, studies with perdeuterated phenanthrene have shown that labeled compounds are transported more slowly during air-water gas exchange, resulting in isotope fractionation. nih.gov Although specific studies focusing on the atmospheric transport of BPB using BPB-d8 as a tracer are not widely documented, the established methodology is directly applicable. noaa.gov Such research would involve releasing BPB-d8 in a controlled setting and monitoring its atmospheric concentrations at various distances, providing crucial data for developing and validating atmospheric dispersion models. noaa.gov
Investigating Environmental Fate Processes Using Isotopic Tracers
Beyond simply detecting its presence, it is vital to understand how BPB transforms in the environment. BPB-d8 is an invaluable tool for studying degradation kinetics and identifying transformation pathways.
Photolytic degradation, or the breakdown of chemical compounds by sunlight, is a key environmental fate process for many organic pollutants in surface waters. tue.nl Research on the photodegradation of the related compound BPA has identified two primary mechanisms: photo-Fries rearrangement at shorter wavelengths (<300 nm) and photo-oxidation at longer wavelengths (>300 nm) typical of terrestrial sunlight. tue.nl
In studies investigating these processes, a deuterated standard like BPB-d8 is used to accurately quantify the diminishing concentration of the parent compound (BPB) over time when exposed to controlled light sources. This allows for the precise calculation of degradation rates and half-lives under various conditions (e.g., different pH, presence of catalysts like TiO2). redalyc.org For example, studies on BPA have shown that it can be completely removed after 45-60 minutes of treatment with heterogeneous photocatalysis using TiO2 and UV irradiation. redalyc.org Identifying the degradation products is also a critical step, often accomplished using high-resolution mass spectrometry, where the isotopic signature of fragments can help elucidate breakdown pathways. nih.gov
Biodegradation by microorganisms is a primary mechanism for the removal of bisphenols from the environment. washington.edu Numerous bacterial species have been identified that can utilize bisphenols as a carbon source, breaking them down into less complex molecules. washington.edu The half-lives for the biotransformation of BPA are typically under five days in aerobic river water conditions. researchgate.net
Isotopically labeled standards such as BPB-d8 are essential for quantitative biodegradation studies. Researchers introduce BPB to microbial cultures (either single strains or complex communities from environmental samples) and monitor its disappearance over time relative to the stable concentration of the added BPB-d8 standard. This allows for the determination of biodegradation rates and efficiencies. For example, certain bacterial strains have been shown to degrade over 90% of an initial BPA concentration. washington.edu Furthermore, by tracing the metabolic products, scientists can elucidate the specific enzymatic pathways involved in the breakdown of the compound, from initial hydroxylation and ring cleavage to eventual mineralization into carbon dioxide and water. nih.govresearchgate.net
Hydrolytic Stability and Transformation Products of Bisphenol B
Transformation products are new compounds formed when a chemical is altered in the environment. The multiphase OH oxidation of several bisphenols, including BPB, has been studied to identify these products. nih.gov This process mimics natural atmospheric degradation. Researchers have identified a series of oxygenated products resulting from these reactions. For BPB, observed transformation products included those with the addition of one to five oxygen atoms (+O, +2O, +3O, +4O, +5O) and hydroxylated versions (+O+2H, +2O+2H, +4O+2H, +5O+2H). nih.gov The accurate quantification of these newly formed compounds in complex environmental samples relies heavily on the use of isotopic internal standards like Bisphenol B-d8. By adding a known amount of BPB-d8 to a sample at the beginning of the analytical process, scientists can correct for any loss of the target analyte during extraction and analysis, ensuring precise measurement of both the parent BPB and its transformation products. wikipedia.orgnih.gov
Table 1: Observed Transformation Product Series for Bisphenol B upon OH Oxidation This table is representative of findings from oxidation studies.
| Product Series | Chemical Formula Change from Parent BPB |
|---|---|
| +O | C₁₆H₁₈O₃ |
| +2O | C₁₆H₁₈O₄ |
| +3O | C₁₆H₁₈O₅ |
| +4O | C₁₆H₁₈O₆ |
| +5O | C₁₆H₁₈O₇ |
Data sourced from studies on multiphase OH oxidation of bisphenols. nih.gov
Sorption and Desorption Dynamics in Environmental Compartments
The movement of Bisphenol B through the environment is governed by its tendency to attach to solid particles (sorption) and subsequently detach from them (desorption). These dynamics determine whether the compound remains dissolved in water, where it can be transported over long distances, or becomes bound to soil and sediment, leading to localized accumulation. The extent of sorption depends on the physicochemical properties of both BPB and the environmental matrix (e.g., soil organic carbon content, clay mineralogy).
Isotopically labeled compounds like this compound are invaluable for studying these processes. In laboratory experiments, a solution containing BPB and a known concentration of BPB-d8 is mixed with a soil or sediment sample. By measuring the change in the concentration ratio of BPB to BPB-d8 in the aqueous phase over time, researchers can precisely quantify the amount of BPB that has sorbed to the solid phase. This isotope dilution technique corrects for potential analytical errors and provides highly accurate data on sorption kinetics and equilibrium. mdpi.comethz.ch
While specific sorption coefficient (Kd) or organic carbon-normalized sorption coefficient (Koc) values for BPB are not widely documented, studies on other bisphenols provide insight. For example, Bisphenol S (BPS) has been shown to disperse rapidly in soil, while Bisphenol F (BPF) can form unextractable residues by adsorbing onto soil matrices. nih.gov These findings suggest that the sorption behavior of BPB is likely significant and warrants further investigation, for which BPB-d8 would be an essential research tool.
Modeling Environmental Concentrations and Exposure Pathways of Bisphenol B
Mass Balance Studies in Environmental Systems
Mass balance studies are a cornerstone of environmental fate assessment, providing a quantitative accounting of a chemical's journey through a defined system, such as a wastewater treatment plant (WWTP). up.pt These studies track the mass of a contaminant entering the system (influent), leaving through treated water (effluent) and sludge, and being transformed or degraded within the system. The use of this compound as an isotopic tracer is critical for the accuracy of these studies. wikipedia.orgepa.gov
While specific mass balance studies for BPB are limited, extensive research on other bisphenols in WWTPs illustrates the methodology. In a typical study, samples of influent, effluent, and sludge are collected. A known quantity of the deuterated analogue (e.g., BPB-d8 for BPB analysis) is added to each sample. The samples are then extracted and analyzed. The ratio of the native bisphenol to its deuterated standard allows for precise quantification, accounting for any losses during sample preparation. nih.gov
Studies on analogues like BPA, BPF, and BPS have shown that removal efficiencies in WWTPs can be high, often exceeding 78%, with biodegradation being a primary removal mechanism. nih.govresearchgate.netcabidigitallibrary.orgntu.edu.tw However, some analogues, like BPAF and BPE, are more resistant to degradation. nih.gov Mass load calculations show that large quantities of bisphenols can enter WWTPs daily, with significant portions being discharged via effluent or removed with sludge. mdpi.com A hypothetical mass balance for BPB, based on typical findings for other bisphenols, is presented below.
Table 2: Hypothetical Mass Balance of Bisphenol B in a Wastewater Treatment Plant This interactive table is based on data from mass balance studies of various bisphenol analogues. nih.govmdpi.com
| Parameter | Mass Flow (g/day) | Percentage of Influent Load |
|---|---|---|
| Influent Load | 150 | 100% |
| Effluent Discharge | 18 | 12% |
| Adsorbed to Sludge | 27 | 18% |
| Biodegraded/Transformed | 105 | 70% |
Development and Validation of Predictive Environmental Fate Models
Predictive environmental fate models are computational tools used to estimate the transport, distribution, and persistence of chemicals in the environment. up.pt These models, such as the Equilibrium Criterion (EQC) model, use a chemical's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) to predict its partitioning among environmental compartments like air, water, soil, and sediment. researchgate.net
This is where this compound plays a vital role. Environmental monitoring studies that generate validation data must be highly accurate. By using BPB-d8 as an internal standard in an isotope dilution framework, scientists can produce the reliable concentration data needed to calibrate and validate predictive models like OPERA (OPEn structure–activity/property Relationship App), which can estimate fate endpoints. nih.govresearchgate.net Without this validation step, the output of environmental fate models remains theoretical. The accuracy of the underlying analytical measurements, ensured by tools like BPB-d8, provides the confidence needed to use these models for regulatory and risk assessment purposes. nih.gov
Source Apportionment and Spatial Distribution Analysis
Identifying the sources of Bisphenol B and understanding its geographic spread are critical for assessing exposure and mitigating environmental contamination. Spatial distribution studies involve collecting and analyzing samples from numerous locations across different environmental compartments (water, soil, air, sediment) to map concentration gradients. researchgate.net These maps can reveal pollution hotspots and point to potential sources, such as industrial discharge points or e-waste dismantling facilities, which have been identified as significant sources for other bisphenols. nih.govresearchgate.net
The analytical precision required for such studies is immense, as concentrations can vary by orders of magnitude and are often at trace levels (ng/L or ng/g). The use of isotope dilution mass spectrometry, with this compound as the internal standard, is the gold standard for this type of analysis. nih.govdphen1.com It allows for the accurate quantification of BPB across a wide range of concentrations and in diverse and complex matrices.
For example, studies in Canada and China have successfully mapped the spatial distribution of BPA, finding higher concentrations in urban and industrial areas compared to remote or reference sites. researchgate.netnih.gov This type of source apportionment provides clear evidence for policymakers and environmental agencies. A similar approach for BPB, underpinned by the analytical rigor provided by BPB-d8, would be essential to understand its specific sources and environmental distribution.
Research Applications of Bisphenol B D8 Beyond Routine Quantification
Mechanistic Investigations of Bisphenol B Biotransformation (Environmental Context)
Stable isotope-labeled compounds like Bisphenol B-d8 are invaluable for tracing the metabolic fate of contaminants in complex environmental systems. The known mass difference between BPB-d8 and its non-labeled counterpart allows for the precise tracking of its transformation products through mass spectrometry-based techniques. This is crucial for distinguishing metabolites from background environmental contaminants.
Elucidation of Metabolic Pathways in Environmental Organisms (e.g., microorganisms, plants)
While specific studies detailing the use of BPB-d8 to elucidate the metabolic pathways of BPB in environmental organisms are not extensively documented, the methodology is well-established through research on other bisphenols, such as Bisphenol A (BPA). For instance, studies on BPA have utilized isotopically labeled forms to trace its degradation by various microorganisms. ethz.ch
The process for investigating BPB biotransformation using BPB-d8 would involve introducing the labeled compound into a system containing the organism of interest, such as soil microorganisms or a plant species. Over time, samples from the system would be collected and analyzed using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The mass spectrometer would be programmed to detect compounds with the specific isotopic signature of BPB-d8 and its potential metabolites. This allows researchers to map the degradation pathways, identifying intermediate and final products of biotransformation.
Several bacterial strains, such as Sphingomonas and Pseudomonas, have been identified as capable of degrading various bisphenol analogues, including BPB. mdpi.comresearchgate.net These organisms could be primary candidates for studies utilizing BPB-d8 to understand the enzymatic reactions involved in the breakdown of BPB in soil and water environments. In plants, BPB-d8 could be used to investigate uptake, translocation, and metabolism, similar to studies conducted on other bisphenols which have identified processes like glycosylation as key metabolic pathways in plants. researchgate.net
Identification and Characterization of Environmental Metabolites
A significant challenge in environmental monitoring is the identification of unknown metabolites of contaminants, which may themselves be toxic. The use of BPB-d8 provides a clear advantage in this area. When analyzing environmental samples dosed with BPB-d8, any detected compound exhibiting the characteristic deuterium (B1214612) isotope pattern can be flagged as a potential metabolite of BPB.
This approach significantly simplifies the complex chromatograms typically obtained from environmental matrices. Once potential metabolites are identified, their structures can be elucidated using tandem mass spectrometry (MS/MS) fragmentation patterns. The fragmentation of the deuterated metabolite will show predictable mass shifts compared to the fragmentation of the suspected non-labeled metabolite, confirming its identity.
For example, hydroxylation, a common initial step in the biodegradation of bisphenols, would result in a hydroxylated BPB-d8 metabolite. researchgate.net Subsequent cleavage of the molecule, as seen in BPA degradation, could lead to smaller deuterated phenolic compounds. ethz.ch The ability to confidently identify these metabolites is the first step in assessing their environmental persistence and potential toxicity.
Comparative Research on Bisphenol B and Other Bisphenol Analogues
The proliferation of numerous bisphenol analogues as replacements for BPA has necessitated comparative studies to understand their relative risks. In these studies, accurate quantification is paramount, and the use of specific deuterated internal standards like BPB-d8 for each analogue is crucial for achieving high-quality analytical data.
Relative Analytical Performance Across Diverse Bisphenol Standards
In multi-analyte methods designed to quantify a range of bisphenols in environmental or biological samples, the use of a corresponding isotopically labeled internal standard for each analyte provides the most accurate results. This is because the labeled standard co-elutes with the native analyte and experiences similar matrix effects (signal suppression or enhancement) during analysis by LC-MS/MS.
While the primary function of BPB-d8 in this context is quantification, its inclusion in a suite of deuterated standards for other analogues (e.g., BPA-d16, BPS-d8) allows for a robust comparison of the analytical performance for each compound. Factors such as limits of detection (LOD), limits of quantification (LOQ), and recovery can be more reliably compared when each analyte is corrected with its own labeled standard.
Table 1: Comparison of Analytical Parameters for Selected Bisphenols Using Isotope Dilution
| Bisphenol Analogue | Labeled Standard | Typical Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Bisphenol B (BPB) | This compound | Royal Jelly | 30 µg/kg | - | 83.0 - 94.6 |
| Bisphenol A (BPA) | Bisphenol A-d16 | Royal Jelly | 20 µg/kg | - | 83.0 - 94.6 |
| Bisphenol S (BPS) | Bisphenol S-d8 | Water | 0.012 µg/kg | - | 74 - 106 |
This table is generated based on data from multiple sources for illustrative purposes. researchgate.netresearchgate.net
Differential Environmental Behavior and Persistence Patterns Among Analogues
Understanding the relative persistence of bisphenol analogues in the environment is key to assessing their long-term risks. BPB has been shown to be more resistant to biodegradation than BPA under both aerobic and anaerobic conditions. nih.gov Comparative studies have ranked the biodegradability of several bisphenols in different environmental compartments.
For example, in seawater, the biodegradability has been ranked as BPF >> BPA > BPP > BPE > BPB >> BPS. mdpi.comacs.org In anaerobic sediments, the ranking is BPF > BPS, BPA > BPE > BPB. acs.org These studies rely on the accurate measurement of the disappearance of the parent compounds over time. The use of BPB-d8 as an internal standard ensures that the measured decline in BPB concentration is accurate and not an artifact of analytical variability, thus allowing for confident comparisons with other analogues.
Table 2: Comparative Persistence of Bisphenol Analogues in Different Environmental Media
| Bisphenol Analogue | Seawater Biodegradability Rank | Anaerobic Sediment Biodegradability Rank |
| Bisphenol F (BPF) | 1 (Fastest) | 1 (Fastest) |
| Bisphenol A (BPA) | 2 | 3 |
| Bisphenol B (BPB) | 5 | 5 (Slowest) |
| Bisphenol S (BPS) | 6 (Slowest) | 2 |
| Bisphenol E (BPE) | 4 | 4 |
| Bisphenol P (BPP) | 3 | Not Ranked |
This table is a compilation of findings from multiple studies. mdpi.comacs.org
Structural Activity Relationship Studies in Environmental Contexts
Structural activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or toxicological activity. semanticscholar.org For bisphenols, a key area of SAR research is their endocrine-disrupting potential. Subtle differences in the alkyl chain connecting the two phenol (B47542) rings can significantly alter the compound's binding affinity to estrogen and androgen receptors.
BPB has been shown to have estrogenic and/or antiandrogenic activities that are similar to or even greater than that of BPA. nih.govnih.gov In comparative in vitro studies that determine the relative potency of different bisphenols, precise concentration measurements are critical. BPB-d8, as an internal standard, ensures the accuracy of the BPB concentration in the assay, allowing for a reliable determination of its potency relative to other analogues. This accurate data is essential for building robust SAR models that can predict the potential toxicity of other, less-studied bisphenol analogues.
Table 3: Relative Estrogenic Potency of Bisphenol B and Other Analogues Compared to Bisphenol A
| Bisphenol Analogue | Relative Estrogenic Potency (BPA = 1) |
| Bisphenol B (BPB) | Similar to or greater than BPA |
| Bisphenol A (BPA) | 1.0 |
| Bisphenol F (BPF) | Similar to BPA |
| Bisphenol S (BPS) | Lower than BPA |
| Bisphenol AF (BPAF) | Similar to or greater than BPA |
This table summarizes general findings from multiple comparative toxicity studies. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives for Bisphenol B D8 Studies
Development of Novel High-Throughput Analytical Platforms for Bisphenol B-d8 Applications
The increasing need to analyze a large number of environmental and biological samples for bisphenol contamination necessitates the development of high-throughput screening (HTS) methods. nih.govmdpi.com Future research is focused on creating automated platforms that can rapidly and accurately quantify BPB and other analogs. researchgate.net These platforms often rely on advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and surface-enhanced laser desorption/ionization time-of-flight mass spectrometry (SELDI-TOF-MS). nih.govnih.govnih.gov
The role of this compound in these platforms is crucial for ensuring data quality. As an internal standard, it is added to samples at a known concentration at the beginning of the analytical process. It mimics the chemical behavior of the non-labeled BPB through extraction, derivatization, and ionization, but is distinguishable by its higher mass. This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification, which is essential for reliable HTS. nih.gov
Emerging platforms aim to reduce sample volume and analysis time significantly. nih.govmdpi.com For instance, the development of magnetic covalent organic frameworks as probes for SELDI-TOF-MS has shown promise for the rapid screening of bisphenols. nih.gov The integration of BPB-d8 into these novel workflows will be standard practice to achieve the low limits of detection and quantification required for human biomonitoring and environmental risk assessment. nih.gov
| Analytical Platform | Key Features | Role of this compound | Research Objective |
| LC-MS/MS | High sensitivity and selectivity for simultaneous analysis of multiple bisphenols. nih.gov | Internal standard for accurate quantification, correcting for matrix interference and recovery losses. | Routine monitoring in complex matrices like human milk, paper products, and food. nih.govnih.gov |
| GC-MS/MS | Suitable for volatile and semi-volatile compounds after derivatization. nih.gov | Internal standard to ensure precision and accuracy during the derivatization and injection steps. | Analysis of bisphenols in materials like paper and cardboard. nih.gov |
| SELDI-TOF-MS | High-throughput capability using specialized probes for rapid enrichment and analysis. nih.gov | Essential for reliable quantification in rapid screening applications. | Screening large batches of samples from personal care products or environmental sources. nih.gov |
| Microfluidic Platforms | Miniaturization reduces reagent consumption and analysis time, enabling parallel processing. mdpi.com | Incorporated into nano- or picoliter-scale reactions for precise quantitative analysis. | Development of portable, on-site detection systems for environmental monitoring. |
Integration of Multi-Omics Approaches in Environmental Transformation Studies
Understanding the environmental fate of BPB requires a deep dive into its transformation and degradation pathways in various ecosystems. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the interactions between contaminants and biological systems. nih.govsemanticscholar.org These technologies can identify the microorganisms responsible for BPB degradation and elucidate the specific enzymatic pathways involved. researchgate.net
Metabolomics, in particular, focuses on identifying the small-molecule intermediates and end-products (metabolites) of degradation. In such studies, this compound is a critical tool. By spiking environmental samples (e.g., soil, water, or microbial cultures) with BPB-d8, researchers can trace the formation of deuterated metabolites using high-resolution mass spectrometry. This allows for the unambiguous identification of degradation products derived from BPB, distinguishing them from the complex background of naturally occurring molecules. researchgate.net
Future research will increasingly use these integrated omics approaches to build comprehensive models of how BPB behaves in the environment. nih.gov This knowledge is vital for assessing the persistence of BPB and the potential toxicity of its transformation products, contributing to more accurate environmental risk assessments. nih.gov
Advanced Chemometric and Data Science Applications for Environmental Datasets Involving Bisphenol B
Environmental monitoring programs generate vast and complex datasets containing information on numerous chemical contaminants across different locations and times. researchgate.net Advanced chemometrics and data science provide the tools to extract meaningful patterns and insights from this "big data." mdpi.com Techniques such as principal component analysis (PCA), clustering, and machine learning can be used to identify pollution sources, understand contaminant transport, and predict future environmental concentrations. unr.edu.ar
The quality of these data-driven models depends entirely on the accuracy of the input data. The use of this compound as an internal standard in the underlying analytical methods ensures that the reported concentrations of BPB are reliable and comparable across different studies. researchgate.net This high-quality data is fundamental for building robust chemometric models that can accurately reflect the state of environmental contamination.
Future applications will involve integrating environmental concentration data for BPB with other datasets, such as land-use maps, industrial discharge records, and meteorological data. Data science approaches will be crucial for uncovering complex correlations and causal relationships that are not apparent from simple analysis, ultimately leading to more effective environmental management and pollution control strategies.
Global Monitoring Initiatives and Harmonization of Analytical Methods for Bisphenol B
As concerns about the global distribution of bisphenols grow, international initiatives are being established to monitor their presence in the environment and in human populations. mdpi.compackaginglaw.com A significant challenge in these large-scale efforts is ensuring that data generated by different laboratories around the world are comparable. nih.gov Method harmonization is therefore a key priority.
Harmonization involves standardizing procedures for sample collection, preparation, and analysis to minimize variability between laboratories. The availability and use of certified reference materials and stable isotope-labeled internal standards are cornerstones of this process. This compound serves as an ideal internal standard for inclusion in harmonized analytical protocols for BPB. Its use allows laboratories to achieve the required levels of accuracy and precision, ensuring that the data contributed to global monitoring databases are consistent and reliable.
Initiatives like the European Human Biomonitoring Initiative (HBM4EU) aim to generate comparable data on chemical exposure across Europe, including for bisphenols. nih.gov The successful implementation of such programs relies on the widespread adoption of harmonized methods that incorporate appropriate internal standards like BPB-d8.
| Initiative/Aspect | Description | Role of this compound | Desired Outcome |
| Global Biomonitoring | Large-scale studies to assess human exposure to chemicals across different countries and populations. nih.gov | Ensures data from different labs are comparable and accurate, facilitating valid cross-population comparisons. | A clear global picture of human exposure to BPB and identification of high-risk populations. |
| Environmental Monitoring | Systematic sampling of air, water, soil, and sediment to track the distribution and levels of contaminants. mdpi.com | Provides accurate quantification for assessing environmental quality and tracking pollution trends over time. | Understanding the global transport and fate of BPB in the environment. |
| Method Harmonization | The process of standardizing analytical methods across multiple laboratories to ensure data comparability. | A key component of standardized protocols to achieve uniform accuracy and precision. | Creation of reliable, high-quality global datasets for regulatory decision-making. packaginglaw.com |
| Quality Assurance | Programs involving inter-laboratory comparisons and the use of certified reference materials. | Used as a spike in quality control samples to verify method performance and laboratory proficiency. | High confidence in the validity of monitoring data used for risk assessment and policy. |
Design and Synthesis of New Isotopic Variants for Enhanced Research Capabilities
While this compound is an effective internal standard, the design and synthesis of new isotopic variants of BPB could open up new avenues for research. For example, synthesizing a ¹³C-labeled version of BPB (e.g., Bisphenol B-¹³C₁₂) would provide an additional, distinct internal standard. This would be particularly useful in advanced analytical techniques like isotope dilution mass spectrometry, which can provide even higher accuracy than standard internal standard methods.
Furthermore, synthesizing variants with labels on specific parts of the molecule can aid in mechanistic studies. For instance, labeling the phenyl rings or the butyl group could help researchers trace the metabolic fate of different parts of the BPB molecule during degradation studies. This would provide more detailed insights into the transformation pathways and the formation of specific metabolites.
The development of more efficient and cost-effective synthesis routes for these isotopic variants is an important research direction. acs.org Making a wider range of labeled BPB standards more accessible to the research community would enhance the quality and sophistication of studies on the environmental fate, toxicology, and human exposure to this emerging BPA substitute.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
